

In-Depth Technical Guide to the Physical Characteristics of 1,2-Diphenylethane-D14

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Diphenylethane-D14

Cat. No.: B1357025

[Get Quote](#)

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of **1,2-Diphenylethane-D14**, a deuterated isotopologue of 1,2-Diphenylethane (also known as bibenzyl). The data presented herein is crucial for the compound's application in various research and development settings, including its use as an internal standard in analytical studies and in mechanistic investigations of drug metabolism.

Data Presentation: Physical Characteristics

The physical properties of **1,2-Diphenylethane-D14** are expected to be very similar to its non-deuterated counterpart, 1,2-Diphenylethane. The following table summarizes the key physical data for both compounds for comparative purposes. It is important to note that while the molecular weight is precise for the deuterated species, other physical constants are based on the non-deuterated form and should be considered as close approximations.

Physical Characteristic	1,2-Diphenylethane-D14	1,2-Diphenylethane (Bibenzyl)
CAS Number	94371-89-8 [1] [2]	103-29-7 [3] [4] [5] [6] [7]
Molecular Formula	C ₁₄ D ₁₄ [1] [2]	C ₁₄ H ₁₄ [3] [4] [5] [6]
Molecular Weight	196.35 g/mol [1] [8]	182.26 g/mol [4] [9]
Melting Point	Not explicitly available	50-53 °C [4] [10]
Boiling Point	Not explicitly available	284 °C [4] [5] [10]
Density	Not explicitly available	~1.014 g/mL at 25 °C [7] [10]
Solubility	Not explicitly available	Soluble in ether and chloroform [4] . Practically insoluble in water [10] .
Appearance	Not explicitly available	Colorless to white to pale yellow crystals or powder [3] .

Experimental Protocols

Detailed methodologies for the determination of the key physical characteristics of a solid organic compound like **1,2-Diphenylethane-D14** are outlined below. These represent standard laboratory procedures.

Molecular Weight Determination (Mass Spectrometry)

- Objective: To determine the exact molecular mass of **1,2-Diphenylethane-D14**.
- Methodology:
 - A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - The solution is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

- The instrument is operated in positive or negative ion mode to generate molecular ions (e.g., $[M+H]^+$, $[M+Na]^+$, or $[M-H]^-$).
- The mass-to-charge ratio (m/z) of the molecular ions is measured by the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
- The high-resolution mass measurement allows for the determination of the elemental composition and confirmation of the molecular formula.

Melting Point Determination

- Objective: To determine the temperature range over which **1,2-Diphenylethane-D14** transitions from a solid to a liquid.
- Methodology:
 - A small amount of the crystalline sample is packed into a capillary tube.
 - The capillary tube is placed in a melting point apparatus.
 - The sample is heated at a controlled rate (typically 1-2 °C per minute).
 - The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded. This range is reported as the melting point.

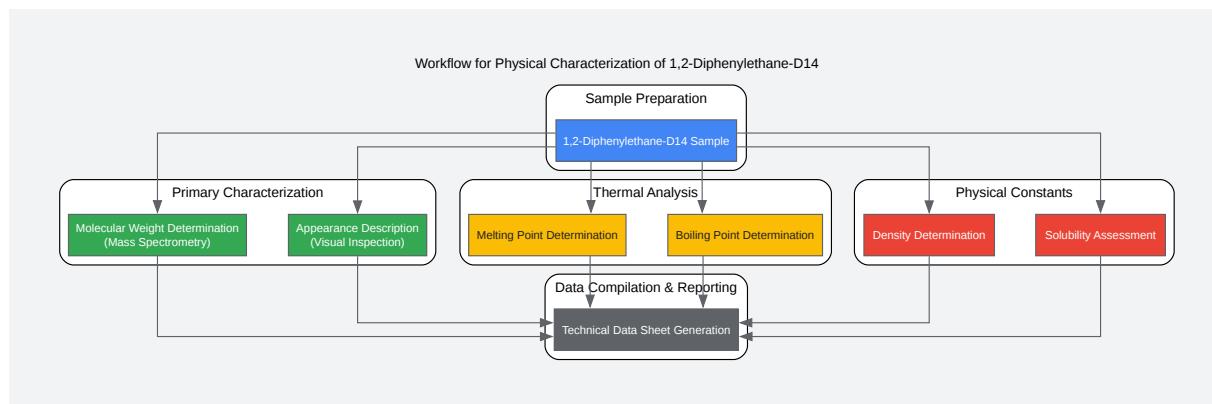
Boiling Point Determination (Distillation)

- Objective: To determine the temperature at which the vapor pressure of liquid **1,2-Diphenylethane-D14** equals the atmospheric pressure.
- Methodology:
 - A sample of the compound is placed in a distillation flask.
 - The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side arm leading to the condenser.

- The flask is heated, and the temperature is monitored.
- The boiling point is the temperature at which the liquid boils and a stable temperature is recorded on the thermometer as the vapor condenses. For high-boiling compounds, vacuum distillation may be necessary to prevent decomposition.

Density Determination (Pycnometer Method)

- Objective: To determine the mass per unit volume of **1,2-Diphenylethane-D14**.
- Methodology:
 - The mass of a clean, dry pycnometer (a flask with a specific volume) is accurately measured.
 - The pycnometer is filled with the sample (in a molten state if necessary, and then cooled to a specific temperature) and weighed.
 - The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., water) at the same temperature and weighed.
 - The density of the sample is calculated using the masses and the known density of the reference liquid.


Solubility Determination

- Objective: To determine the extent to which **1,2-Diphenylethane-D14** dissolves in various solvents.
- Methodology:
 - A known amount of the sample is added to a specific volume of a solvent at a controlled temperature.
 - The mixture is agitated until saturation is reached.
 - The undissolved solid is separated from the solution by filtration or centrifugation.

- The concentration of the dissolved solute in the saturated solution is determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
- The solubility is typically expressed as g/100 mL or mol/L.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of **1,2-Diphenylethane-D14**.

[Click to download full resolution via product page](#)

Caption: Workflow for the Physical Characterization of **1,2-Diphenylethane-D14**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1,2-Diphenylethane-d14 | CAS 94371-89-8 | LGC Standards [lgcstandards.com]
- 3. 1,2-Diphenylethane, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | [thermofisher.com](#) [thermofisher.com]
- 4. 1,2-Diphenylethane, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 1,2-diphenylethane [stenutz.eu]
- 6. 1,2-Diphenylethane, 98+% | Fisher Scientific [fishersci.ca]
- 7. 1,2-Diphenylethane CAS#: 103-29-7 [m.chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Dibenzyl | C14H14 | CID 7647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Characteristics of 1,2-Diphenylethane-D14]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1357025#1-2-diphenylethane-d14-physical-characteristics>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com